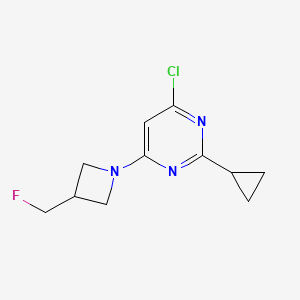

4-Chloro-2-cyclopropyl-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine

Description

Properties

IUPAC Name |

4-chloro-2-cyclopropyl-6-[3-(fluoromethyl)azetidin-1-yl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClFN3/c12-9-3-10(16-5-7(4-13)6-16)15-11(14-9)8-1-2-8/h3,7-8H,1-2,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKPZCFKHZGTFCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=N2)Cl)N3CC(C3)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Effects on Reactivity and Binding

- Chloro vs. Amino Groups: The presence of a chloro group at position 4 (as in the target compound and 4-Chloro-2-methyl-6-phenylpyrimidine) enhances electrophilicity, facilitating nucleophilic substitution reactions. In contrast, amino-substituted analogs (e.g., 4-Chloro-6-isopropylpyrimidin-2-amine) exhibit hydrogen-bonding capabilities, which may improve target affinity .

- Fluoromethylazetidine vs. Comparatively, phenyl (e.g., 4-Chloro-2-methyl-6-phenylpyrimidine) or thietan-3-yloxy groups (as in Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate) introduce aromaticity or sulfur-containing rings, respectively, which may alter solubility and metabolic pathways .

Pharmacokinetic Implications

Steric and Electronic Considerations

- Cyclopropyl vs. Isopropyl/Methyl Groups : The cyclopropyl substituent at position 2 minimizes steric bulk while maintaining electronic effects, unlike isopropyl or methyl groups in analogs such as 4-Chloro-6-isopropylpyrimidin-2-amine. This may favor binding to compact enzymatic active sites .

Preparation Methods

Step 1: Selective Amination of 2,4-Dichloropyrimidine

- The 2,4-dichloropyrimidine is selectively aminated at the 6-position (which corresponds to the 4-position in the dichloropyrimidine numbering) using 3-(fluoromethyl)azetidin-1-yl as the nucleophile.

- This nucleophilic aromatic substitution (S_NAr) is facilitated by the electron-deficient nature of the pyrimidine ring and typically performed in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

- The reaction is carried out under nitrogen atmosphere at elevated temperatures to ensure efficient substitution.

Step 2: Introduction of Cyclopropyl Group at the 2-Position

- The 2-chloro substituent is then replaced with a cyclopropyl group.

- This can be achieved via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling using cyclopropylboronic acid or cyclopropylboronate esters.

- Typical catalysts include Pd(0) complexes with ligands like XPhos or RuPhos, in the presence of bases such as potassium phosphate (K3PO4).

- The reaction is conducted in mixed solvents (e.g., dioxane/water) under inert atmosphere at 80 °C for several hours.

Step 3: Purification and Characterization

- The crude product is purified by flash chromatography using silica gel columns.

- Purity is confirmed by liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

- Proton NMR (1H NMR) and high-resolution mass spectrometry (HRMS) are used for structural confirmation.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Selective amination | 3-(fluoromethyl)azetidin-1-yl, THF, N2, 60–80 °C, 12–24 h | 70–85 | Nucleophilic aromatic substitution |

| Suzuki coupling | Cyclopropylboronic acid, Pd catalyst (XPhos Pd G2), K3PO4, dioxane/H2O, 80 °C, 12 h | 75–90 | Cross-coupling to install cyclopropyl group |

| Purification | Flash chromatography, silica gel | — | Purity >95% confirmed by LC-MS and NMR |

Supporting Research Findings

- Literature reports indicate that the Suzuki coupling selectively occurs at the 2-chloro position without affecting the 4-chloro substituent, allowing stepwise functionalization of the pyrimidine core.

- The nucleophilic substitution with azetidine derivatives is facilitated by the electron-deficient pyrimidine ring, providing good regioselectivity and yields.

- Use of palladium catalysts with bulky phosphine ligands (e.g., XPhos Pd G2) enhances coupling efficiency and selectivity.

- Reaction monitoring by LC-MS and NMR ensures high purity and correct structural assignment of intermediates and final compounds.

Summary Table of Synthetic Route

| Intermediate/Compound | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 2,4-Dichloropyrimidine | Starting material | Commercially available | Basis for selective substitutions |

| 4-(3-(fluoromethyl)azetidin-1-yl)-2-chloropyrimidine | Nucleophilic aromatic substitution | 3-(fluoromethyl)azetidin-1-yl, THF, heat | Intermediate with azetidine substituent |

| 4-(3-(fluoromethyl)azetidin-1-yl)-2-cyclopropylpyrimidine | Suzuki-Miyaura coupling | Cyclopropylboronic acid, Pd catalyst, base | Final target compound |

Additional Notes

- All reactions are conducted under inert atmosphere to prevent oxidation or moisture interference.

- Solvents and reagents are typically used as received from commercial suppliers without further purification.

- Reaction progress is monitored by thin-layer chromatography (TLC) and LC-MS.

- Final compounds are characterized by 1H NMR, 13C NMR, and HRMS to confirm structure and purity.

Q & A

Q. How does this compound compare to other chloro-substituted pyrimidines in terms of bioactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.